molecular formula C11H20O B13447382 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one CAS No. 1597138-25-4

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one

Cat. No.: B13447382
CAS No.: 1597138-25-4
M. Wt: 168.28 g/mol
InChI Key: JEPGBXHLDVDXFH-UHFFFAOYSA-N
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Description

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one is a cyclopentanone derivative featuring a branched 2-methylbutyl substituent at the 3-position of the cyclopentane ring. These compounds are typically synthesized via catalytic methods involving ketone starting materials and transition metal catalysts (e.g., CuCl, AgNTf₂), as described in and , yielding products with high enantiomeric purity or as racemic mixtures depending on reaction conditions .

Properties

CAS No.

1597138-25-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-3-(2-methylbutyl)cyclopentan-1-one

InChI

InChI=1S/C11H20O/c1-4-9(2)7-11(3)6-5-10(12)8-11/h9H,4-8H2,1-3H3

InChI Key

JEPGBXHLDVDXFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CCC(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one typically involves the alkylation of cyclopentanone. One common method is the reaction of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or 2-methylbutyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s structure allows it to engage in various pathways, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Type Key Functional Groups Molecular Weight (g/mol) CAS Number Source
3-Methyl-3-(2-methylbutyl)cyclopentan-1-one* Branched alkyl (2-methylbutyl) Ketone ~182.3 (inferred) Not provided N/A
2-Heptylidene cyclopentan-1-one Unsaturated heptylidene Ketone, alkene Not provided Not provided
2-(3-Methylbut-2-enyl)cyclopentan-1-one Unsaturated alkenyl Ketone, alkene Not provided 2520-60-7
(±)-3-Methyl-3-(4-phenylhexyl)cyclopentan-1-one Aromatic (phenylhexyl) Ketone, aromatic Not provided Not provided
(S)-2-Methylbutyl methylphosphonofluoridate Phosphonofluoridate Phosphorus-ester, fluoridate 164.15 137-32-6

*Inferred data based on structural analogs.

Key Observations:

Substituent Effects on Reactivity :

  • The 2-methylbutyl group in the target compound is a saturated alkyl chain, likely imparting hydrophobicity and stability compared to unsaturated analogs like 2-(3-methylbut-2-enyl)cyclopentan-1-one . The latter’s alkene moiety may increase susceptibility to oxidation or electrophilic addition.
  • Aromatic substituents (e.g., phenylhexyl in (±)-3-methyl-3-(4-phenylhexyl)cyclopentan-1-one) could enhance π-π interactions, affecting solubility and aggregation behavior .

Functional Group Influence: Phosphonofluoridate derivatives (e.g., (S)-2-Methylbutyl methylphosphonofluoridate) exhibit distinct reactivity due to the phosphorus-fluorine bond, making them more reactive in hydrolysis or nucleophilic substitution compared to ketones .

Key Observations:

  • IFRA Compliance: 2-Heptylidene cyclopentan-1-one has established safety limits for fragrance applications, suggesting cyclopentanones with unsaturated substituents may face stricter regulations .

Biological Activity

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one (CAS No. 1597138-25-4) is a cyclic ketone with a complex structure that has garnered attention in various fields, including organic chemistry and pharmacology. This compound's biological activity, particularly its potential therapeutic effects and toxicity, is crucial for understanding its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H20OC_{11}H_{20}O. Its structural representation can be summarized as follows:

  • SMILES : CCC(C)CC1(CCC(=O)C1)C
  • InChI : InChI=1S/C11H20O/c1-4-9(2)7-11(3)6-5-10(12)8-11/h9H,4-8H2,1-3H3

Toxicological Profile

The compound has been classified with specific hazard statements indicating its potential for causing skin and eye irritation:

  • Skin Irritation : H315 - Causes skin irritation.
  • Eye Irritation : H319 - Causes serious eye irritation .

These findings suggest that while the compound may have useful applications, safety precautions are necessary when handling it.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Anti-inflammatory Activity : Similar cyclic ketones have been studied for their anti-inflammatory properties. For instance, research on related compounds has shown promising results in reducing inflammation markers in vitro .
  • Antimicrobial Properties : Certain derivatives of cyclopentanones have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may warrant further investigation in this area.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key properties and biological activities of related compounds:

Compound NameMolecular FormulaNotable Biological Activity
2-Pentylcyclopentan-1-oneC_{10}H_{18}OAntimicrobial activity
2-HydroxycyclopentanoneC_{6}H_{10}O_{2}Antioxidant properties
2-MethylcyclopentanoneC_{6}H_{10}OAnti-inflammatory effects

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